2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid
Description
The compound 2-(6-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid features a fused triazolo-thiadiazine core, substituted with a 4-fluorophenyl group at position 6 and a 3,4,5-trimethoxyphenyl group at position 2.
Triazolothiadiazine derivatives are recognized for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of electron-rich substituents (e.g., methoxy groups) and fluorinated aromatic rings in this compound suggests enhanced binding affinity to biological targets, such as enzymes or receptors involved in microbial or tumor growth pathways .
Properties
CAS No. |
126598-11-6 |
|---|---|
Molecular Formula |
C21H19FN4O5S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[6-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
InChI |
InChI=1S/C21H19FN4O5S/c1-29-14-8-12(9-15(30-2)19(14)31-3)20-23-24-21-26(20)25-18(16(32-21)10-17(27)28)11-4-6-13(22)7-5-11/h4-9,16H,10H2,1-3H3,(H,27,28) |
InChI Key |
MAIUTGMKLUABFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the triazolothiadiazine core, followed by the introduction of the fluorophenyl and trimethoxyphenyl groups. Common reagents and conditions include:
Starting Materials: Appropriate substituted anilines, hydrazines, and acetic acid derivatives.
Reagents: Sulfur, phosphorus oxychloride, and various catalysts.
Conditions: Reflux, controlled temperatures, and inert atmospheres.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
The pharmacological profile of triazolothiadiazine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Triazolothiadiazine Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The 3,4,5-trimethoxyphenyl group in the target compound reduces LogP (2.8) compared to the phenyl-substituted analog (LogP 3.2) , suggesting improved solubility. This aligns with , which highlights methoxy groups as critical for balancing lipophilicity and bioavailability .
Bioactivity Trends :
- Compounds with 3,4-dimethoxyphenyl substituents exhibit strong antimicrobial activity , while the 3,4,5-trimethoxyphenyl group in the target compound may enhance anticancer properties due to increased electron density and steric bulk, favoring interactions with DNA or kinase targets .
- The 4-fluorophenyl group at position 6 is conserved across analogs (e.g., ), suggesting its role in stabilizing aromatic stacking interactions or metabolic resistance.
Synthetic Feasibility: The synthesis of triazolothiadiazines with methoxy substitutions is well-documented, though the 3,4,5-trimethoxy variant requires regioselective functionalization, as noted in .
Mechanistic and Functional Divergence
- Antimicrobial Activity : The target compound’s 3,4,5-trimethoxyphenyl group may outperform 3,4-dimethoxy analogs () in disrupting bacterial cell membranes or enzyme active sites due to enhanced electron donation .
- Anticancer Potential: While emphasizes the role of fused heterocycles in DNA intercalation, the acetic acid group in the target compound could facilitate proton-coupled transport into cancer cells .
Biological Activity
The compound 2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid is a triazolo-thiadiazine derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazolo-thiadiazine core with various substituents that are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative and anticancer properties. The following sections detail specific biological activities and mechanisms observed in various studies.
Antiproliferative Activity
In vitro studies have demonstrated that the compound effectively inhibits cell proliferation in several cancer cell lines. For instance:
- HeLa Cells : Exhibited IC50 values ranging from 30 nM to 43 nM , indicating high potency against cervical cancer cells.
- A549 Cells : The compound showed similar potency with IC50 values around 38 nM , suggesting effectiveness against lung cancer cells.
- HT-29 Cells : The activity was also notable in colon cancer cells with comparable IC50 values.
These results suggest that the compound may act as a potent inhibitor of tumor growth by disrupting cellular processes essential for proliferation .
The proposed mechanism of action involves the inhibition of tubulin polymerization , which is crucial for mitosis. The compound has been shown to:
- Induce cell cycle arrest at the G2/M phase , preventing cancer cells from dividing.
- Trigger apoptosis through the intrinsic pathway, evidenced by mitochondrial depolarization and activation of caspase-9 .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Zebrafish Model : In vivo experiments using zebrafish demonstrated significant antiproliferative effects, reinforcing findings from in vitro studies.
- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy compared to single-agent treatments.
Data Tables
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HeLa | 30–43 | Inhibition of tubulin polymerization |
| A549 | 38 | Induction of apoptosis |
| HT-29 | 30 | Cell cycle arrest at G2/M phase |
Q & A
Basic: What synthetic strategies are employed for the preparation of this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. Key intermediates include triazole and thiadiazine precursors. For example:
- Step 1: Condensation of 3,4,5-trimethoxyphenyl-substituted triazole derivatives with thioacetamide or thiourea under reflux in ethanol or toluene .
- Step 2: Introduction of the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and controlled temperatures (70–90°C) .
- Step 3: Acetic acid side-chain incorporation via alkylation or ester hydrolysis under basic conditions (e.g., NaOH in methanol/water) .
Optimization Tips:
- Use anhydrous solvents (e.g., toluene) and inert atmospheres (N₂/Ar) to minimize side reactions.
- Monitor reaction progress with TLC or HPLC to isolate intermediates.
- Adjust pH during hydrolysis to avoid decomposition of the acetic acid moiety .
Basic: How is the structural identity of this compound confirmed, and what analytical techniques are critical?
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- X-ray Crystallography: Resolves the triazolothiadiazine core and substituent orientations (e.g., dihedral angles between fluorophenyl and trimethoxyphenyl groups) .
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
While direct data for this compound is limited, structurally related triazolothiadiazines exhibit:
- Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the 3,4,5-trimethoxyphenyl group’s membrane-disrupting effects .
- Anticancer Potential: IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7), linked to tubulin inhibition .
- Experimental Design:
- Use broth microdilution (CLSI guidelines) for antimicrobial assays.
- Employ MTT assays for cytotoxicity screening .
Advanced: How do structural modifications (e.g., substituent variation) influence bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Methoxy Groups: 3,4,5-Trimethoxyphenyl enhances lipophilicity and cellular uptake, critical for anticancer activity .
- Fluorophenyl Group: Electron-withdrawing effects improve metabolic stability but may reduce solubility .
- Acetic Acid Moiety: Carboxylate group enables salt formation (e.g., sodium salts) for improved bioavailability .
Experimental Approaches:
- Synthesize analogs with halogens (Cl/Br) or methyl groups at the fluorophenyl position.
- Compare logP values (HPLC) and cytotoxicity profiles to optimize potency .
Advanced: What computational methods predict target interactions or pharmacokinetic properties?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Models binding to tubulin (PDB: 1SA0) or fungal CYP51 (PDB: 5FSA), highlighting hydrogen bonds with methoxy groups .
- ADMET Prediction (SwissADME): Forecasts moderate bioavailability (TPSA ~90 Ų) but potential CYP3A4 metabolism due to the fluorophenyl group .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How can stability and degradation pathways be systematically studied?
Methodological Answer:
- Forced Degradation Studies:
- Photostability: Use ICH Q1B guidelines (UV light, 254 nm) to assess aryl-fluorine bond stability .
Advanced: How can contradictory data in biological assays be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Dose-Response Curves: Confirm activity across 3+ independent experiments with positive controls (e.g., fluconazole for antifungal assays) .
- Compound Purity: Validate via HPLC (>95% purity) and elemental analysis .
- Target Validation: Use CRISPR knockouts (e.g., C. albicans ERG11) to confirm mechanism .
Advanced: What strategies enhance selectivity for microbial vs. mammalian targets?
Methodological Answer:
- Selectivity Index (SI): Calculate SI = (IC₅₀ for mammalian cells)/(IC₅₀ for microbial cells). Aim for SI >10 .
- Targeted Modifications: Introduce polar groups (e.g., hydroxyl) to reduce mammalian cell penetration while retaining microbial target affinity .
- Proteomic Profiling: Use affinity chromatography to identify off-target binding in human cell lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
